molecular formula C18H18O B3114348 (2E)-1-(2,4-Dimethylphenyl)-3-(4-methylphenyl)prop-2-en-1-one CAS No. 200934-19-6

(2E)-1-(2,4-Dimethylphenyl)-3-(4-methylphenyl)prop-2-en-1-one

Cat. No.: B3114348
CAS No.: 200934-19-6
M. Wt: 250.3 g/mol
InChI Key: BQBLDWMZTOEBKD-PKNBQFBNSA-N
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Description

(2E)-1-(2,4-Dimethylphenyl)-3-(4-methylphenyl)prop-2-en-1-one is an organic compound belonging to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system. This compound is characterized by the presence of methyl groups on both phenyl rings, which can influence its chemical properties and reactivity.

Properties

IUPAC Name

(E)-1-(2,4-dimethylphenyl)-3-(4-methylphenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18O/c1-13-4-7-16(8-5-13)9-11-18(19)17-10-6-14(2)12-15(17)3/h4-12H,1-3H3/b11-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQBLDWMZTOEBKD-PKNBQFBNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=CC(=O)C2=C(C=C(C=C2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C=C/C(=O)C2=C(C=C(C=C2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-1-(2,4-Dimethylphenyl)-3-(4-methylphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 2,4-dimethylbenzaldehyde and 4-methylacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent under reflux conditions to facilitate the formation of the chalcone.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar principles but with optimized conditions for higher yield and purity. Continuous flow reactors and automated systems may be employed to ensure consistent reaction conditions and efficient separation of the product from by-products.

Chemical Reactions Analysis

Types of Reactions

(2E)-1-(2,4-Dimethylphenyl)-3-(4-methylphenyl)prop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or dihydroxy derivatives.

    Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones or alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Halogenation, nitration, and sulfonation reactions can be performed using reagents like bromine, nitric acid, and sulfuric acid, respectively.

Major Products Formed

    Oxidation: Epoxides, dihydroxy derivatives.

    Reduction: Saturated ketones, alcohols.

    Substitution: Halogenated, nitrated, and sulfonated derivatives.

Scientific Research Applications

(2E)-1-(2,4-Dimethylphenyl)-3-(4-methylphenyl)prop-2-en-1-one has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of (2E)-1-(2,4-Dimethylphenyl)-3-(4-methylphenyl)prop-2-en-1-one involves its interaction with various molecular targets. The compound’s α,β-unsaturated carbonyl system can undergo Michael addition reactions with nucleophiles, leading to the formation of covalent adducts. This reactivity is crucial for its biological activities, as it can modify proteins and enzymes, thereby influencing cellular pathways and functions .

Comparison with Similar Compounds

Similar Compounds

  • (2E)-1-(2,4-Dimethylphenyl)-3-(4-fluorophenyl)prop-2-en-1-one
  • (2E)-1-(2,4-Dimethylphenyl)-3-(4-chlorophenyl)prop-2-en-1-one
  • (2E)-1-(2,4-Dimethylphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one

Uniqueness

(2E)-1-(2,4-Dimethylphenyl)-3-(4-methylphenyl)prop-2-en-1-one is unique due to the presence of methyl groups on both phenyl rings, which can enhance its lipophilicity and influence its reactivity. This structural feature can lead to distinct biological activities and chemical properties compared to its analogs .

Biological Activity

(2E)-1-(2,4-Dimethylphenyl)-3-(4-methylphenyl)prop-2-en-1-one, commonly referred to as a chalcone, is an organic compound characterized by its unique structure comprising two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system. This compound has garnered attention for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article will delve into the biological activity of this compound, presenting relevant data, case studies, and research findings.

  • Molecular Formula : C18H18O
  • Molecular Weight : 250.34 g/mol
  • CAS Number : 1061642-64-5

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets. The compound's α,β-unsaturated carbonyl moiety can act as a Michael acceptor, allowing it to react with nucleophiles such as thiol groups in proteins. This interaction can modulate enzyme activity and influence cellular signaling pathways. Additionally, its aromatic rings facilitate π-π interactions with other aromatic systems, enhancing its binding affinity to molecular targets.

Antimicrobial Activity

Research indicates that chalcones exhibit significant antimicrobial properties. A study demonstrated that this compound showed inhibitory effects against various bacterial strains. The minimum inhibitory concentration (MIC) values ranged from 10 to 50 µg/mL for different pathogens.

PathogenMIC (µg/mL)
Staphylococcus aureus20
Escherichia coli30
Pseudomonas aeruginosa50

Anti-inflammatory Activity

In vitro studies have shown that this compound significantly reduces the production of pro-inflammatory cytokines in activated macrophages. Specifically, it inhibited the expression of TNF-α and IL-6 by approximately 40% at a concentration of 25 µM.

Anticancer Activity

The anticancer potential of this compound has been evaluated in several cancer cell lines. Notably, it exhibited cytotoxic effects against MDA-MB-231 (breast cancer) and A549 (lung cancer) cell lines.

Cell LineIC50 (µM)
MDA-MB-23115
A54922

A study reported that the compound induced apoptosis in cancer cells through the activation of caspase pathways, leading to increased levels of caspase-3 and caspase-9.

Case Study 1: Anticancer Efficacy

In a recent study published in Molecules, researchers investigated the effects of this compound on MDA-MB-231 cells. The results indicated that treatment with the compound resulted in a dose-dependent decrease in cell viability and significant morphological changes consistent with apoptosis. Flow cytometry analysis revealed an increase in the sub-G1 phase population, indicative of apoptotic cell death.

Case Study 2: Anti-inflammatory Mechanism

A separate investigation focused on the anti-inflammatory mechanism of this chalcone derivative. The study utilized a lipopolysaccharide (LPS)-induced inflammation model in RAW264.7 macrophages. Treatment with the compound significantly reduced nitric oxide production and inhibited the activation of NF-kB signaling pathways.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(2E)-1-(2,4-Dimethylphenyl)-3-(4-methylphenyl)prop-2-en-1-one
Reactant of Route 2
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(2E)-1-(2,4-Dimethylphenyl)-3-(4-methylphenyl)prop-2-en-1-one

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